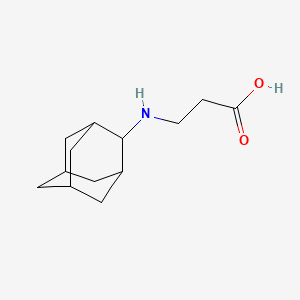
3-(Adamantan-2-ylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Adamantylamino)propanoic acid is an organic compound that features an adamantane structure bonded to an amino group and a propanoic acid moiety Adamantane is a highly stable, diamondoid structure that imparts unique physical and chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-adamantylamino)propanoic acid typically involves the reaction of 2-adamantylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 2-adamantylamine reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3-(2-adamantylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions
3-(2-Adamantylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
3-(2-Adamantylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 3-(2-adamantylamino)propanoic acid involves its interaction with specific molecular targets. The adamantane structure allows for strong binding to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Propionic acid derivatives: Used in various industrial and pharmaceutical applications.
Uniqueness
3-(2-Adamantylamino)propanoic acid is unique due to its adamantane structure, which imparts high stability and specific binding properties. This makes it particularly valuable in applications requiring robust and durable compounds, such as in advanced materials and therapeutic agents .
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
3-(2-adamantylamino)propanoic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13-14H,1-7H2,(H,15,16) |
InChIキー |
ZANCXJKKWSUYOJ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















